molecular formula C7H7N3O2 B8727344 Methyl 3-amino-4-cyano-1H-pyrrole-2-carboxylate

Methyl 3-amino-4-cyano-1H-pyrrole-2-carboxylate

Cat. No. B8727344
M. Wt: 165.15 g/mol
InChI Key: JRNXZLDZWLNPLX-UHFFFAOYSA-N
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Patent
US07528140B2

Procedure details

After dissolving dimethyl 2-aminomalonate (25.0 g) in methanol (300 mL), a solution of ethoxymethylene-malononitrile (16.6 g) and triethylamine (15.1 g) in methanol (50 mL) was added. The reaction mixture was stirred at room temperature for 18 hours and then cooled to 0° C., and a mixed solution of 28% sodium methoxide/methanol (31.5 g) and methanol (50 mL) was added dropwise thereto over a period of 10 minutes. The reaction mixture was stirred at room temperature for 49 hours and then cooled to 0° C., and acetic acid (10.3 g) was added. The solvent was distilled off under reduced pressure, ethyl acetate (200 mL) and water (200 mL) were added to the residue and extraction was performed with ethyl acetate. A saturated aqueous sodium bicarbonate solution was added to the organic layer until it exhibited a pH of 8, and extraction was performed with ethyl acetate. The organic layer was dried over anhydrous magnesium sulfate, and the solvent was distilled off under reduced pressure. The residue was purified by silica gel column chromatography (hexane/ethyl acetate=1/1) to obtain the title compound (13.7 g, 61%) as a brown solid. The NMR and ESI/MS data for this compound are shown below.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
16.6 g
Type
reactant
Reaction Step Two
Quantity
15.1 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
sodium methoxide methanol
Quantity
31.5 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
10.3 g
Type
solvent
Reaction Step Four
Yield
61%

Identifiers

REACTION_CXSMILES
[NH2:1][CH:2]([C:7]([O:9][CH3:10])=[O:8])[C:3](OC)=O.C(O[CH:14]=[C:15](C#N)[C:16]#[N:17])C.C([N:22](CC)CC)C.C[O-].[Na+].CO>CO.C(O)(=O)C>[NH2:22][C:3]1[C:15]([C:16]#[N:17])=[CH:14][NH:1][C:2]=1[C:7]([O:9][CH3:10])=[O:8] |f:3.4.5|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
NC(C(=O)OC)C(=O)OC
Name
Quantity
300 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
16.6 g
Type
reactant
Smiles
C(C)OC=C(C#N)C#N
Name
Quantity
15.1 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Step Three
Name
sodium methoxide methanol
Quantity
31.5 g
Type
reactant
Smiles
C[O-].[Na+].CO
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Step Four
Name
Quantity
10.3 g
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0° C.
WAIT
Type
WAIT
Details
over a period of 10 minutes
Duration
10 min
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at room temperature for 49 hours
Duration
49 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0° C.
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off under reduced pressure, ethyl acetate (200 mL) and water (200 mL)
ADDITION
Type
ADDITION
Details
were added to the residue and extraction
ADDITION
Type
ADDITION
Details
A saturated aqueous sodium bicarbonate solution was added to the organic layer until it
EXTRACTION
Type
EXTRACTION
Details
a pH of 8, and extraction
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (hexane/ethyl acetate=1/1)

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
NC1=C(NC=C1C#N)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 13.7 g
YIELD: PERCENTYIELD 61%
YIELD: CALCULATEDPERCENTYIELD 61%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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